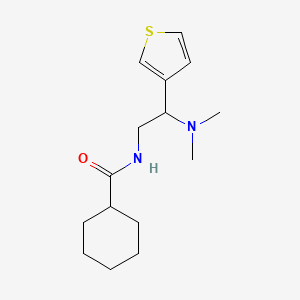

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-17(2)14(13-8-9-19-11-13)10-16-15(18)12-6-4-3-5-7-12/h8-9,11-12,14H,3-7,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMPRNZWFUEBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1CCCCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the thiophene derivative: Starting with a thiophene ring, functionalize it to introduce the desired substituents.

Attachment of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.

Cyclohexanecarboxamide formation: The final step involves coupling the thiophene derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological targets.

Medicine: Potential pharmacological properties, such as analgesic or anti-inflammatory effects.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. It could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: The target compound’s dimethylamino group likely improves water solubility compared to analogs with lipophilic substituents (e.g., tert-butyl or tosyl ).

- Reactivity : Thiophene’s electron-rich nature may enhance electrophilic substitution reactivity, contrasting with bromo-substituted analogs’ suitability for cross-coupling .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclohexane ring, a thiophene moiety, and a dimethylamino group. This combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities through several mechanisms:

- Topoisomerase Inhibition : Compounds like N-(2-(dimethylamino)ethyl) acridine derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Chemokine Receptor Binding : The compound may interact with chemokine receptors, potentially influencing immune responses and inflammatory processes .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, N-[2-(dimethylamino)ethyl] acridine-4-carboxamide showed potent activity against solid tumors in mouse models .

- Mechanistic Insights : In vitro assays revealed that the compound could induce DNA breakage through topoisomerase II poisoning at specific concentrations, suggesting a dual mechanism involving both inhibition and poisoning .

- Pharmacological Profiles : Various studies have characterized the pharmacological profiles of related compounds, indicating potential applications in treating conditions like cancer and inflammatory diseases. For example, the modulation of chemokine receptors could provide therapeutic avenues for autoimmune disorders .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-[2-(dimethylamino)ethyl] acridine-4-carboxamide | Cytotoxic against solid tumors | Topoisomerase II inhibition |

| This compound | Potential chemokine receptor binding | Modulation of immune response |

| DACA (similar structure) | Overcomes multidrug resistance | Dual topoisomerase I/II specificity |

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide?

A1. The synthesis typically involves:

- Step 1: Reacting cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride .

- Step 2: Condensation of the acyl chloride with a thiophene-containing amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) under anhydrous conditions (e.g., benzene or dichloromethane) .

- Step 3: Purification via recrystallization or column chromatography. Key reagents include dimethylamine derivatives and catalysts like trimethylaluminum for amidation .

Q. Q2. What spectroscopic methods are used to characterize this compound?

A2. Essential techniques include:

- NMR Spectroscopy: H and C NMR to confirm molecular structure, focusing on signals for the thiophene ring (δ 6.5–7.5 ppm) and cyclohexane carboxamide (δ 1.0–2.5 ppm) .

- X-ray Crystallography: To resolve stereochemistry and confirm spatial arrangement, particularly for the dimethylamino-thiophene moiety .

- FT-IR: Identification of amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of this compound?

A3. Key strategies include:

- Solvent Selection: Using anhydrous benzene or dichloromethane to minimize hydrolysis of intermediates .

- Catalyst Screening: Testing Lewis acids (e.g., AlCl) or organoaluminum reagents (e.g., trimethylaluminum) to enhance amidation efficiency .

- Temperature Control: Maintaining reflux conditions (~80°C) for 12–24 hours to ensure complete reaction .

- Real-Time Monitoring: Employing TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. Q4. What computational methods are suitable for predicting its reactivity in nucleophilic substitution reactions?

A4. Methodological approaches include:

- DFT Calculations: To model electron density distribution, particularly at the thiophene ring and carboxamide group, identifying susceptible sites for substitution .

- Molecular Dynamics (MD) Simulations: Assessing steric effects of the cyclohexane ring on reaction pathways .

- Docking Studies: Evaluating interactions with biological targets (e.g., enzymes) to predict regioselectivity .

Q. Q5. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

A5. Approaches involve:

- Multi-Technique Validation: Cross-referencing NMR data with XRD results to confirm bond lengths and angles .

- Dynamic NMR Experiments: Probing conformational flexibility (e.g., cyclohexane chair flipping) that may cause signal splitting .

- Solid-State vs. Solution-State Analysis: Comparing XRD (solid-state) and NMR (solution-state) to identify polymorphism or solvent effects .

Q. Q6. What strategies are recommended for studying its biological interactions?

A6. Experimental designs include:

- Enzyme Inhibition Assays: Testing activity against kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Cellular Uptake Studies: Employing fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- SAR Analysis: Modifying the thiophene or dimethylamino groups to correlate structural changes with bioactivity .

Q. Q7. How can synthetic byproducts be identified and minimized?

A7. Mitigation strategies:

- LC-MS Profiling: To detect and quantify impurities (e.g., unreacted acyl chloride or dimerized products) .

- Optimized Work-Up: Using aqueous washes (e.g., 5% NaHCO) to remove acidic byproducts .

- Catalyst Recycling: Reducing side reactions by immobilizing catalysts (e.g., on silica supports) .

Data Analysis and Contradiction Resolution

Q. Q8. How should researchers address discrepancies in reported biological activity data?

A8. Steps include:

- Dose-Response Replication: Conducting independent assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC values .

- Meta-Analysis: Comparing data across studies while controlling for variables (e.g., solvent used: DMSO vs. ethanol) .

- Target Validation: Using CRISPR/Cas9 knockout models to verify specificity for suspected biological targets .

Q. Q9. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

A9. Robust approaches include:

- Multivariate Regression: Correlating substituent electronic parameters (e.g., Hammett constants) with bioactivity .

- Principal Component Analysis (PCA): Reducing dimensionality of spectral or biological datasets to identify key structural drivers .

- Machine Learning: Training models on historical SAR data to predict novel derivatives with enhanced activity .

Safety and Handling

Q. Q10. What safety protocols are essential for handling this compound?

A10. Critical measures:

- PPE: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation: Perform reactions in fume hoods due to potential release of volatile amines or thiophene derivatives .

- Waste Disposal: Neutralize acidic byproducts before disposal and adhere to institutional guidelines for amide-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.